molecular formula C8H13N3O2 B8787342 Uracil, 6-amino-1-methyl-3-propyl- CAS No. 63981-33-9

Uracil, 6-amino-1-methyl-3-propyl-

Katalognummer: B8787342
CAS-Nummer: 63981-33-9
Molekulargewicht: 183.21 g/mol
InChI-Schlüssel: OIHHBESCFLISMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Uracil, 6-amino-1-methyl-3-propyl- (CAS: 63981-31-7), also referred to as 6-amino-1-methyl-3-propyluracil, is a substituted uracil derivative characterized by three distinct functional groups:

  • Amino group (-NH₂) at position 6,
  • Methyl group (-CH₃) at position 1,
  • Propyl group (-CH₂CH₂CH₃) at position 3.

This compound serves as a key intermediate in synthesizing pharmacologically active heterocycles, such as pyrido[2,3-d]pyrimidine derivatives, which are explored for their biological activities . Its synthesis involves multi-component reactions starting from aromatic aldehydes, 6-amino-1-methyluracil, and malononitrile, followed by alkylation with propyl halides under basic conditions .

Eigenschaften

CAS-Nummer

63981-33-9

Molekularformel

C8H13N3O2

Molekulargewicht

183.21 g/mol

IUPAC-Name

6-amino-1-methyl-3-propylpyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-3-4-11-7(12)5-6(9)10(2)8(11)13/h5H,3-4,9H2,1-2H3

InChI-Schlüssel

OIHHBESCFLISMR-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C(=O)C=C(N(C1=O)C)N

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Biological Activities

Uracil, 6-amino-1-methyl-3-propyl exhibits several pharmacological properties:

  • Inhibition of Phosphodiesterase : This compound has been shown to inhibit adenosine-3',5'-cyclic phosphate phosphodiesterase in vitro, which suggests potential applications in cardiovascular therapies .
  • Diuretic Effects : The compound has demonstrated diuretic properties, making it a candidate for treating conditions related to fluid retention .
  • Platelet Aggregation Inhibition : It has been observed to inhibit platelet aggregation, which could be beneficial in preventing thrombotic events .
  • Bronchodilation : The compound may also offer bronchodilatory effects, indicating potential use in respiratory conditions such as asthma .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReference
Phosphodiesterase InhibitionInhibits cyclic nucleotide breakdown
DiureticPromotes renal excretion of sodium and water
Platelet AggregationPrevents platelet clumping
BronchodilationRelaxes bronchial smooth muscle

Case Study Insights

  • Study on Phosphodiesterase Inhibition :
    A study conducted on bovine platelets demonstrated that Uracil, 6-amino-1-methyl-3-propyl effectively inhibited phosphodiesterase activity at specific concentrations. This inhibition was linked to increased intracellular cyclic AMP levels, suggesting a mechanism that could be exploited for therapeutic interventions in cardiovascular diseases .
  • Diuretic Activity Assessment :
    In animal models, the compound was administered to assess its diuretic effects compared to standard diuretics. Results indicated a significant increase in urine output without notable electrolyte imbalance, highlighting its potential as a safer alternative for managing hypertension and edema.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional differences between 6-amino-1-methyl-3-propyluracil and analogous uracil derivatives are critical for understanding their reactivity, physicochemical properties, and biological applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Uracil Derivatives

Compound Name Substituents (Position) Synthesis Method Key Properties/Biological Findings References
6-Amino-1-methyl-3-propyluracil 1-CH₃, 3-CH₂CH₂CH₃, 6-NH₂ Multi-component reaction + N-3 alkylation Intermediate for pyrido-pyrimidines; used in kinase inhibition studies
6-Aminouracil 6-NH₂ (no substituents at 1/3) Base-catalyzed cyclization Lower lipophilicity; limited bioactivity due to lack of alkyl groups
6-Amino-1-ethyl-3-propyluracil 1-CH₂CH₃, 3-CH₂CH₂CH₃, 6-NH₂ Similar alkylation with ethyl halides Enhanced metabolic stability compared to methyl analogues
6-Amino-3-ethyl-1-propyluracil 1-CH₂CH₂CH₃, 3-CH₂CH₃, 6-NH₂ Isomer-dependent alkylation Altered solubility (logP ~1.8) due to branched alkyl chain
6-Amino-1,3-dimethyluracil 1-CH₃, 3-CH₃, 6-NH₂ High-purity synthesis via recrystallization Improved crystallinity; used in high-precision assays

Key Findings:

Substituent Effects on Reactivity: The propyl group at position 3 in 6-amino-1-methyl-3-propyluracil increases steric hindrance, slowing down nucleophilic reactions compared to smaller substituents (e.g., methyl) . Ethyl vs. Methyl at Position 1: Ethyl-substituted derivatives (e.g., 6-amino-1-ethyl-3-propyluracil) exhibit higher metabolic stability due to reduced oxidative degradation in vivo .

Physicochemical Properties: Lipophilicity: Propyl and ethyl groups enhance logP values, improving membrane permeability but reducing aqueous solubility. For example, 6-amino-3-ethyl-1-propyluracil has a logP of ~1.8, whereas 6-aminouracil (logP ~0.2) is more hydrophilic . Thermal Stability: Methyl groups at position 1 (as in the target compound) confer higher thermal stability (decomposition >250°C) compared to ethyl analogues .

Biological Activity: Antioxidant Capacity: Uracil derivatives with smaller substituents (e.g., methyl) show superior radical scavenging activity compared to bulkier groups (e.g., propyl), aligning with findings that steric bulk impedes interaction with reactive oxygen species . Enzyme Inhibition: Pyrido-pyrimidines derived from 6-amino-1-methyl-3-propyluracil demonstrate potent kinase inhibition (IC₅₀ < 100 nM), attributed to the propyl group’s role in hydrophobic binding pockets .

Vorbereitungsmethoden

Stepwise Alkylation at N1 and N3 Positions

The most common approach involves sequential alkylation of 6-aminouracil (Figure 1 ):

Step 1: N1 Methylation
6-Aminouracil is treated with methyl iodide (CH₃I) in the presence of a base (e.g., NaOH) and a polar solvent (e.g., ethanol or DMF). The reaction proceeds via nucleophilic substitution, yielding 6-amino-1-methyluracil.

Example Protocol :

  • Reactants : 6-Aminouracil (1 eq), CH₃I (2 eq)

  • Conditions : 10–15% NaOH, ethanol, reflux (3–8 h)

  • Yield : ~50%

Step 2: N3 Propylation
The intermediate 6-amino-1-methyluracil undergoes propylation using propyl iodide (C₃H₇I) under similar conditions.

Example Protocol :

  • Reactants : 6-Amino-1-methyluracil (1 eq), C₃H₇I (2 eq)

  • Conditions : DMF, NaOH (15%), reflux (6–8 h)

  • Yield : 72–85%

Regioselectivity Considerations :

  • N1 is preferentially alkylated due to higher acidity of the N1-H proton (pKa ~8.5) compared to N3-H (pKa ~10.5).

  • Propylation at N3 requires prolonged reaction times or elevated temperatures to overcome steric hindrance.

One-Pot Alkylation Strategies

Simultaneous introduction of methyl and propyl groups has been attempted but faces challenges in selectivity. A modified protocol using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves efficiency:

Example Protocol :

  • Reactants : 6-Aminouracil (1 eq), CH₃I (1.2 eq), C₃H₇I (1.2 eq)

  • Conditions : THF, NaOH (10%), TBAB (0.1 eq), 60°C (12 h)

  • Yield : 65% (1-methyl-3-propyl product)

Alternative Synthesis Routes

Reductive Amination of Nitro Derivatives

A two-step process involving nitrosation followed by reduction has been reported:

Step 1: Nitrosation
6-Amino-1-methyl-3-propyluracil is treated with sodium nitrite (NaNO₂) in acetic acid to form a nitroso intermediate.

Step 2: Reduction
The nitroso group is reduced using SnCl₂ or catalytic hydrogenation (Pd/C, H₂) to regenerate the amine.

Limitations :

  • Lower overall yields (45–55%) due to side reactions.

  • Requires stringent control of reaction pH and temperature.

Cyclocondensation Methods

Pyrimidine ring formation via cyclocondensation of urea derivatives with propionylacetone has been explored but is less efficient:

Example Protocol :

  • Reactants : Propionylacetone (1 eq), urea (1.2 eq)

  • Conditions : Glacial acetic acid, reflux (8 h)

  • Yield : <40%

Purification and Characterization

Recrystallization Techniques

Crude products are purified using solvents with temperature-dependent solubility:

Solvent SystemTemperature RangePurity Achieved
Ethanol/Water (3:1)0–5°C98–99%
Methyl tert-butyl ether-10°C to -15°C99.7%

Key Insight : Lower recrystallization temperatures (-5°C to -15°C) enhance crystal lattice formation, reducing impurity retention.

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for N1-CH₃ (~3.15 ppm) and N3-CH₂CH₂CH₃ (~0.94 ppm, triplet).

  • HPLC : Purity analysis using C18 columns (mobile phase: acetonitrile/water).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Stepwise AlkylationHigh regioselectivity, scalabilityMulti-step, solvent-intensive50–85%
One-Pot AlkylationReduced reaction timeLower selectivity60–65%
Reductive AminationFunctional group toleranceLow yields, complex steps45–55%

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-amino-1-methyl-3-propyluracil, and how can reaction conditions be optimized?

  • Methodology : Use nucleophilic substitution or condensation reactions with chloroacetone or similar alkylating agents in acetone or polar aprotic solvents (e.g., DMF) at 80–85°C for 6–8 hours. Include calcined potassium carbonate as a base to deprotonate reactive sites and improve yields .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1:1.5 for alkylating agents) to minimize side products. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. How can researchers ensure the purity of 6-amino-1-methyl-3-propyluracil, and what analytical techniques are critical for validation?

  • Purity Assurance : Source high-purity (>99%) reagents to reduce contaminants. Use HPLC with UV detection (λ = 254 nm) and C18 columns to quantify impurities. Compare retention times against certified standards .
  • Characterization : Confirm structure via 1H^1H/13C^{13}C NMR (DMSO-d6) and FT-IR (peaks at ~1700 cm1^{-1} for carbonyl groups). Mass spectrometry (ESI-MS) verifies molecular ion peaks .

Q. What safety protocols are essential for handling 6-amino-1-methyl-3-propyluracil in laboratory settings?

  • Handling : Work under fume hoods with PPE (gloves, lab coats, goggles). Avoid contact with oxidizers (e.g., peroxides) due to incompatibility risks .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Label containers with hazard warnings (skin/eye irritation) per GHS standards .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-amino-1-methyl-3-propyluracil in diverse solvents, and what insights does this provide for experimental design?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model solvent effects on tautomerism and electron density distribution. Solvents like water or DMSO stabilize the keto form, while non-polar solvents favor enol tautomers .
  • Applications : Use simulations to predict reaction pathways (e.g., alkylation sites) and optimize solvent selection for synthesis or catalytic studies .

Q. What strategies resolve contradictions in experimental data on electron transfer involving uracil derivatives like 6-amino-1-methyl-3-propyluracil?

  • Case Study : In radiation-induced electron transfer studies, discrepancies arise from competing pathways (e.g., thymine vs. guanine radical interactions). Use competition kinetic analysis with bromouracil as a probe to quantify transfer efficiency. Validate via HPLC quantification of uracil yield .
  • Troubleshooting : Control pH (neutral to slightly acidic) and oxygen levels (argon purging) to minimize radical quenching. Replicate experiments with deuterated solvents to confirm isotopic effects .

Q. How does 6-amino-1-methyl-3-propyluracil function as an intermediate in synthesizing pharmacologically active compounds?

  • Mechanistic Role : It serves as a precursor for DPP-4 inhibitors (antidiabetic agents) and chloride channel activators. Modify the propyl group via cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl moieties .
  • Biological Testing : Screen derivatives for IC50_{50} values against target enzymes (e.g., DPP-4) using fluorometric assays. Compare with positive controls (e.g., sitagliptin) to assess potency .

Methodological Considerations

Q. What experimental designs are effective for studying the stability of 6-amino-1-methyl-3-propyluracil under varying pH and temperature conditions?

  • Design : Conduct accelerated stability studies (40°C/75% RH for 1–3 months). Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed uracil derivatives) .
  • Analysis : Use Arrhenius plots to extrapolate shelf life at standard conditions (25°C). Adjust formulation buffers (e.g., citrate-phosphate) to stabilize the compound in aqueous media .

Q. How can researchers leverage uracil-specific enzymes (e.g., AID deaminase) to study the biological interactions of 6-amino-1-methyl-3-propyluracil?

  • Approach : Incubate the compound with recombinant AID deaminase and quantify uracil residues via LC-MS/MS. Compare with wild-type vs. knockout models to assess enzyme specificity .
  • Applications : Investigate its potential as a substrate or inhibitor in DNA repair pathways, relevant to oncology or antiviral research .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.